molecular formula C26H22Cl2N2O4 B2445529 2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate CAS No. 326017-84-9

2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate

Cat. No. B2445529
CAS RN: 326017-84-9
M. Wt: 497.37
InChI Key: MTZSXFGVTWMAKU-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate” is a chemical compound with a complex structure . It is related to a class of compounds that have shown potential in inhibiting the NS1 protein, a major virulence factor of the influenza A virus .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including dioxo, piperidinyl, and benzoisoquinolinyl groups . The exact 3D structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not explicitly mentioned in the available resources . For accurate information, it is recommended to refer to scientific databases or perform experimental measurements.

Scientific Research Applications

Antihypertensive Agents

A series of piperidine derivatives, including those with a quinazoline ring system, have been synthesized and evaluated for their antihypertensive properties. These compounds were tested in animal models, where some derivatives demonstrated significant hypotensive effects, indicating potential applications in treating hypertension (Takai et al., 1986).

Photopolymerization Initiators

Naphthalimide derivatives, structurally similar to the compound , have been designed and synthesized as one-component visible light initiators for photopolymerization. These compounds exhibit good initiating performance and high migration stability in cured films, suggesting their utility in materials science, especially in developing light-curable polymers (Jianjing Yang et al., 2018).

Anticonvulsant Agents

Research on N-substituted 1,2,3,4-tetrahydroisoquinolines, including derivatives with piperidine components, has identified compounds with promising anticonvulsant activities. These findings could contribute to the development of new treatments for epilepsy and other seizure-related disorders (Gitto et al., 2006).

Antimicrobial and Antitubercular Agents

Biquinoline derivatives bearing a thiazole moiety have been synthesized and evaluated for their antibacterial and antifungal activities. Such compounds demonstrate moderate activity against tested strains, indicating potential for developing new antimicrobial agents (Shah et al., 2012).

Cytotoxic Agents

Compounds based on the pyrrolo[2,1-a]isoquinoline scaffold have been synthesized and assessed for cytotoxic activities against various human cancer cell lines. This research suggests potential applications of these compounds as anticancer agents (Kakhki et al., 2016).

Mechanism of Action

This compound is related to NS1-IN-1, a known inhibitor of the NS1 protein of the influenza A virus . The NS1 protein suppresses host gene expression, and NS1-IN-1 reduces viral protein levels, helping to decrease viral replication . NS1-IN-1 inhibits the activity of mTORC1 in a TSC1-TSC2-dependent manner, showing antiviral activity .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions for this compound could involve further exploration of its antiviral properties, particularly against the influenza A virus . Additionally, its potential for disrupting protein homeostasis could be investigated for therapeutic applications .

properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O4/c27-16-7-8-17(21(28)15-16)26(33)34-14-13-30-24(31)19-6-4-5-18-22(29-11-2-1-3-12-29)10-9-20(23(18)19)25(30)32/h4-10,15H,1-3,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZSXFGVTWMAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate

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